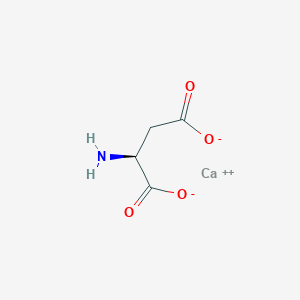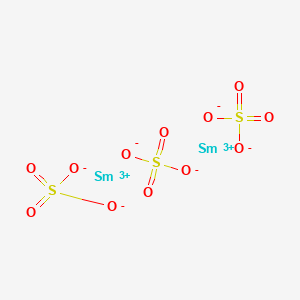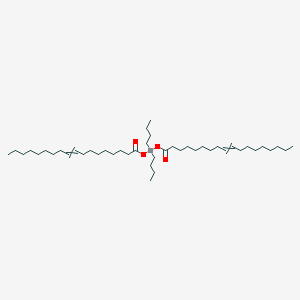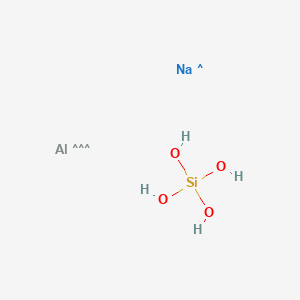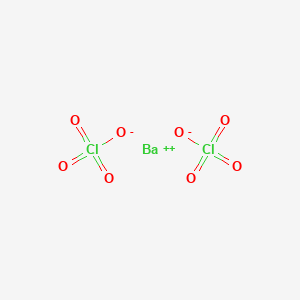![molecular formula C10H13ClN2OS B080841 N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea CAS No. 13908-50-4](/img/structure/B80841.png)
N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea has been extensively studied. For instance, 1-Aryl-3-(2-chloroethyl) ureas, derived from reactions involving 4-phenylbutyric acid and alkylanilines, have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells in vitro (Gaudreault et al., 1988). Another study focused on the synthesis and biological evaluation of N-aryl-N'-(2-chloroethyl)ureas (CEUs) and their derivatives, highlighting the importance of certain structural features for cytotoxic activity (Mounetou et al., 2001).
Scientific Research Applications
Agricultural Applications
Urea derivatives, including those similar to N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea, are extensively studied for their roles in agriculture, particularly as nitrogen fertilizers. The research highlighted by Bremner (1995) focuses on addressing issues such as ammonia volatilization, nitrite accumulation, and phytotoxicity through the use of urease inhibitors, which could potentially include compounds like N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea (Bremner, 1995).
Environmental Remediation
The application of urea derivatives in environmental remediation, particularly in reducing nitrogen loss and enhancing fertilizer efficiency, is underscored in studies by Chalk et al. (2015). Slow- and controlled-release nitrogen fertilizers, which could potentially incorporate N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea derivatives, are designed to synchronize nitrogen availability with plant demand, thus reducing environmental impact (Chalk, Craswell, Polidoro, & Chen, 2015).
Biomedical Research
In the biomedical field, urea derivatives are investigated for their therapeutic potentials. Jagtap et al. (2017) review the significance of urea in drug design, highlighting the versatility of urea derivatives, including their role in modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This suggests potential medicinal applications for N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea derivatives in drug development (Jagtap, Kondekar, Sadani, & Chern, 2017).
Energy Storage
Rollinson et al. (2011) provide an insight into the use of urea as a hydrogen carrier for fuel cells, highlighting its stability, non-toxic nature, and ease of transport and storage. While this research does not directly reference N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea, it suggests a framework within which urea derivatives could be evaluated for energy storage applications (Rollinson, Jones, Dupont, & Twigg, 2011).
Safety And Hazards
This would involve a discussion of any hazards associated with the compound, including toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!
properties
IUPAC Name |
1-(2-chloroethyl)-3-(4-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2OS/c1-15-9-4-2-8(3-5-9)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXUKJIIFCCPFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)NCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930310 |
Source


|
| Record name | N'-(2-Chloroethyl)-N-[4-(methylsulfanyl)phenyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea | |
CAS RN |
13908-50-4 |
Source


|
| Record name | 13908-50-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(2-Chloroethyl)-N-[4-(methylsulfanyl)phenyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



